

An In-depth Technical Guide to endo-BCN-PEG2alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and applications of **endo-BCN-PEG2-alcohol**, a bifunctional linker molecule critical in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, incorporating a strained bicyclononyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a terminal alcohol group, offers a versatile platform for the precise assembly of complex biomolecular conjugates.

Core Physical and Chemical Properties

The inherent characteristics of **endo-BCN-PEG2-alcohol** are pivotal for its application in aqueous and organic media, dictating its reactivity, stability, and handling. The following table summarizes its key physical and chemical properties based on available data.



Property	Value
Molecular Formula	C17H27NO5
Molecular Weight	325.4 g/mol [1] (also cited as 325.41 g/mol [2][3] and 325.40 g/mol [4][5])
Exact Mass	325.1889
CAS Number	1807501-85-4[1][2][4][6][7]
Appearance	Not explicitly stated; typically a solid or oil.
Purity	≥95%[1][2][7]
Solubility	Soluble in Water, DMSO, DCM, and DMF.[1][6]
Boiling Point	496.9±30.0 °C (Predicted)[6]
Density	1.17±0.1 g/cm³ (Predicted)[6]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1][2] Store in a dry and dark place.[2]
Shipping Conditions	Shipped at ambient temperature as a non- hazardous chemical.[2]
Shelf Life	>2 years if stored properly.[2]

Chemical Structure and Reactivity

endo-BCN-PEG2-alcohol is a key reagent in copper-free click chemistry. The bicyclononyne (BCN) group is highly strained and readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][5] This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.

The PEG2 spacer enhances the molecule's solubility in aqueous buffers and reduces potential steric hindrance, facilitating efficient conjugation.[3] The terminal hydroxyl group provides a versatile handle for further chemical modification.[1][2] It can be functionalized to introduce



other reactive groups, enabling the construction of more complex molecular architectures, such as those used in Proteolysis Targeting Chimeras (PROTACs).[4][5]

Experimental Workflow: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of **endo-BCN-PEG2-alcohol** is its conjugation to azide-modified biomolecules via SPAAC. The following diagram illustrates a typical experimental workflow for this process.



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A typical workflow for bioconjugation using SPAAC.

Detailed Experimental Protocol: General Procedure for SPAAC

The following is a generalized protocol for the conjugation of **endo-BCN-PEG2-alcohol** to an azide-containing protein. The specific concentrations, reaction times, and purification methods should be optimized for the particular biomolecule of interest.

- Reagent Preparation:
 - Prepare a stock solution of endo-BCN-PEG2-alcohol in an organic solvent such as DMSO. The concentration will depend on the desired molar excess for the reaction.



Prepare the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4).
Ensure the buffer is free of any primary amines if the hydroxyl group of the BCN linker is to be subsequently modified.

Conjugation Reaction:

- In a microcentrifuge tube, add the azide-modified protein solution.
- To this solution, add the desired molar excess of the endo-BCN-PEG2-alcohol stock solution. It is recommended to perform a titration of the BCN reagent to determine the optimal ratio for efficient conjugation without causing protein precipitation.
- Gently mix the reaction components. Avoid vigorous vortexing, which could denature the protein.
- Incubate the reaction mixture at a controlled temperature. For many biomolecules, incubation at 4 °C overnight or at room temperature for 1-4 hours is sufficient. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

Purification of the Conjugate:

- Following incubation, remove the excess, unreacted endo-BCN-PEG2-alcohol and other small molecules. This can be achieved through various methods depending on the properties of the protein conjugate:
 - Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller reactants.
 - Dialysis or Buffer Exchange: Useful for removing small molecules from the reaction mixture.
 - Affinity Chromatography: Can be employed if the protein has a suitable tag.
- Analysis and Characterization:
 - Confirm the successful conjugation and assess the purity of the final product.



- SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.
- Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the BCN-PEG2-alcohol moiety.
- UV-Vis Spectroscopy: Can be used if either the protein or an additional modification has a characteristic absorbance.

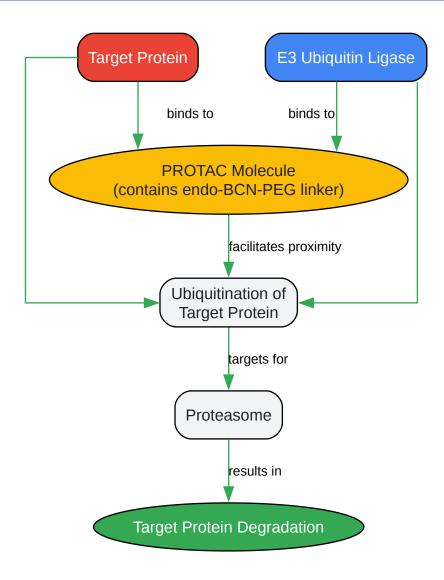
Applications in Drug Development

The unique properties of **endo-BCN-PEG2-alcohol** make it a valuable tool in modern drug development. Its application in copper-free click chemistry is particularly advantageous for the synthesis of sensitive biomolecular therapeutics where the toxicity of a copper catalyst is a concern.

One of the most prominent applications is in the construction of Antibody-Drug Conjugates (ADCs). The BCN group can be used to attach a cytotoxic payload to an azide-modified antibody, creating a targeted therapeutic agent. The PEG linker can improve the pharmacokinetic properties of the resulting ADC.

Furthermore, **endo-BCN-PEG2-alcohol** is utilized in the development of PROTACs.[4][5] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The BCN moiety can serve as a reactive handle to link the target-binding ligand to the E3 ligase-binding ligand, often with a PEG spacer to ensure the proper orientation and distance between the two. The following diagram illustrates the logical relationship in PROTAC functionality.





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The mechanism of action for a PROTAC molecule.

In conclusion, **endo-BCN-PEG2-alcohol** is a versatile and powerful chemical tool for researchers and scientists in the life sciences. Its well-defined physical properties and predictable reactivity make it an excellent choice for a wide range of bioconjugation applications, from fundamental research to the development of next-generation therapeutics.

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